5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(2,5-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound belonging to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core substituted with a 2,5-dimethylbenzyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazolotriazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and triazine intermediates, under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and yield.
Scale-Up Considerations: Industrial production requires optimization of reaction parameters to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazolotriazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethylbenzyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Similar structure but lacks the methoxy group on the phenyl ring.
5-Benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Similar structure but lacks the dimethyl groups on the benzyl ring.
5-(2,5-Dimethylbenzyl)-2-(4-hydroxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H20N4O2/c1-14-4-5-15(2)17(10-14)12-24-21(26)20-11-19(23-25(20)13-22-24)16-6-8-18(27-3)9-7-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
VAGDULLVRVNFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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